6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAIPTYSWLOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with malonyl chloride in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the quinoline ring.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 6-cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester and related compounds:
Physicochemical Properties
- Lipophilicity: The cyano group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to hydroxyl or methoxy analogs (LogP ~2.2–2.8) .
- Stability: Fluorine and cyano substituents enhance metabolic stability but may reduce aqueous solubility compared to hydroxyl or carboxylic acid derivatives .
Biological Activity
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound features both cyano and hydroxyl groups, which enhance its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique substitution patterns contribute to its biological activity, making it a subject of interest in various scientific fields, including pharmacology and agrochemistry.
| Property | Description |
|---|---|
| Molecular Weight | 230.22 g/mol |
| Solubility | Soluble in organic solvents; limited aqueous solubility |
| Functional Groups | Cyano (-C≡N), Hydroxy (-OH), Carboxylic Acid (-COOH) |
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain quinoline derivatives can selectively target resistant bacterial strains while sparing normal cells. In vitro assays demonstrated that this compound inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various case studies. One study highlighted its selective cytotoxicity against doxorubicin-resistant cancer cell lines, suggesting that it may serve as a potent alternative in cancer therapy . The mechanism involves inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal fibroblasts.
The precise mechanism of action for this compound is not fully elucidated; however, related quinoline derivatives have been shown to inhibit key metabolic pathways in cancer cells. For example, quinaldic acid, a structurally similar compound, inhibits the oxidation of critical metabolites in mitochondrial respiration . This suggests a potential mechanism where this compound disrupts energy metabolism in malignant cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures to 6-Cyano-4-hydroxy-quinoline demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
- Cytotoxicity in Cancer Cells : In an experimental setup involving colon adenocarcinoma cell lines, 6-Cyano-4-hydroxy-quinoline exhibited selective toxicity towards resistant cells compared to sensitive counterparts, with IC50 values indicating substantial efficacy .
Future Directions
Research into the biological activities of this compound is ongoing, with future studies aimed at:
- Elucidating the detailed mechanisms underlying its antimicrobial and anticancer effects.
- Exploring its potential as a lead compound for drug development against resistant bacterial infections and various cancers.
- Investigating its applications in agrochemicals for crop protection due to its bioactive properties.
Q & A
Q. What are the common synthetic routes for 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester?
- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in an alkaline medium. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline intermediates, which can be further functionalized . Another approach involves acylating methylanthranilate derivatives (e.g., 4,5-dimethoxy-methylanthranilate) with methyl malonyl chloride under triethylamine catalysis, followed by base-catalyzed heterocyclization to form the quinoline core . Post-synthesis, esterification or hydrolysis steps (e.g., using 10% NaOH in methanol) may refine the final product .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization typically involves:
- Spectroscopic Analysis : ¹H/¹³C NMR in DMSO-d₆ to identify protons (e.g., hydroxy, cyano, and ester groups) and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₁H₉N₂O₃ for the parent structure).
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- X-ray Crystallography (if crystals are obtainable) to resolve stereochemistry .
Q. What safety precautions are recommended during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, increasing reaction temperature (e.g., 90°C for Pfitzinger reactions) improves cyclization efficiency .
- Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis of the methyl ester) by controlling residence time and mixing .
- Purification : Use gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water to isolate high-purity product .
Q. How to resolve contradictions in spectroscopic data between research groups?
- Methodological Answer :
- Orthogonal Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare to computational predictions (DFT calculations).
- Solvent Effects : Note that DMSO-d₆ may shift hydroxy proton signals (δ 10-12 ppm) compared to CDCl₃ .
- Batch Variability : Trace impurities (e.g., residual starting materials) can distort peaks; repeat synthesis with rigorously dried reagents .
Q. What strategies enable regioselective modification of the quinoline core?
- Methodological Answer :
- Protecting Groups : Temporarily block the 4-hydroxy group (e.g., using TMSCl) to direct substitution at the 6-cyano position .
- Electrophilic Aromatic Substitution : Utilize directing effects (e.g., meta-directing cyano groups) for halogenation or nitration at specific positions .
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-carboxylic acid position .
Q. How to evaluate the compound’s biological activity in antimicrobial assays?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Mechanistic Studies : Perform molecular docking (PDB: bacterial DNA gyrase) to predict binding interactions .
Data Contradiction Analysis
- Example : Conflicting reports on ester hydrolysis efficiency (60% vs. 86.5% yields) may arise from differences in base concentration (10% vs. 15% NaOH) or reaction time. Replicate conditions precisely and monitor by TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
